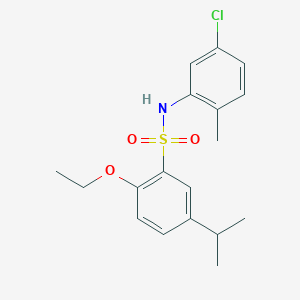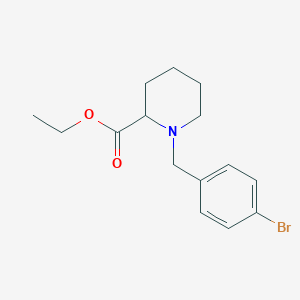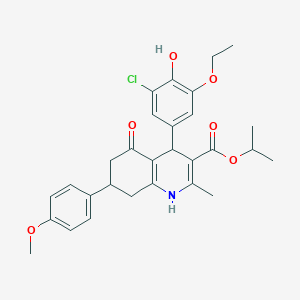
2-(4-chlorophenyl)-4-(2,6-dimethyl-4-morpholinyl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-4-(2,6-dimethyl-4-morpholinyl)quinazoline, also known as PD153035, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. Overexpression or mutations in EGFR have been implicated in various types of cancers, including non-small cell lung cancer, breast cancer, and head and neck cancer. PD153035 has been extensively studied for its potential as an anti-cancer agent.
Mechanism of Action
2-(4-chlorophenyl)-4-(2,6-dimethyl-4-morpholinyl)quinazoline is a reversible inhibitor of EGFR tyrosine kinase. It competes with ATP for binding to the kinase domain of EGFR, preventing its activation and downstream signaling. This leads to inhibition of cell proliferation, induction of cell cycle arrest, and promotion of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-4-(2,6-dimethyl-4-morpholinyl)quinazoline has been shown to have several biochemical and physiological effects in cancer cells. It inhibits the phosphorylation of EGFR and downstream signaling molecules, such as AKT and ERK. This leads to inhibition of cell proliferation and induction of apoptosis. 2-(4-chlorophenyl)-4-(2,6-dimethyl-4-morpholinyl)quinazoline has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors.
Advantages and Limitations for Lab Experiments
2-(4-chlorophenyl)-4-(2,6-dimethyl-4-morpholinyl)quinazoline has several advantages for lab experiments. It is a well-characterized and selective inhibitor of EGFR tyrosine kinase. It has been extensively studied for its potential as an anti-cancer agent, and its mechanism of action is well understood. However, 2-(4-chlorophenyl)-4-(2,6-dimethyl-4-morpholinyl)quinazoline has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in some assays. It also has a relatively short half-life, which can limit its effectiveness in some experiments.
Future Directions
There are several future directions for research on 2-(4-chlorophenyl)-4-(2,6-dimethyl-4-morpholinyl)quinazoline. One area of interest is the development of more potent and selective inhibitors of EGFR tyrosine kinase. Another area of interest is the combination of 2-(4-chlorophenyl)-4-(2,6-dimethyl-4-morpholinyl)quinazoline with other anti-cancer agents, such as chemotherapy and radiation therapy. Additionally, there is interest in studying the effects of 2-(4-chlorophenyl)-4-(2,6-dimethyl-4-morpholinyl)quinazoline on EGFR mutations that are resistant to current EGFR inhibitors. Finally, there is interest in studying the effects of 2-(4-chlorophenyl)-4-(2,6-dimethyl-4-morpholinyl)quinazoline on other signaling pathways that are involved in cancer progression, such as the PI3K/AKT/mTOR pathway.
Synthesis Methods
2-(4-chlorophenyl)-4-(2,6-dimethyl-4-morpholinyl)quinazoline can be synthesized through a multi-step process involving the condensation of 4-chloroaniline with 2,6-dimethylmorpholine to form 4-(2,6-dimethyl-4-morpholinyl)aniline. This intermediate is then reacted with 2-chloro-6-nitrobenzaldehyde to form 2-(4-chlorophenyl)-4-(2,6-dimethyl-4-morpholinyl)quinazoline.
Scientific Research Applications
2-(4-chlorophenyl)-4-(2,6-dimethyl-4-morpholinyl)quinazoline has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, including non-small cell lung cancer, breast cancer, and head and neck cancer. 2-(4-chlorophenyl)-4-(2,6-dimethyl-4-morpholinyl)quinazoline works by binding to the ATP-binding site of EGFR, preventing its activation and downstream signaling. This leads to cell cycle arrest and apoptosis in cancer cells.
properties
IUPAC Name |
4-[2-(4-chlorophenyl)quinazolin-4-yl]-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O/c1-13-11-24(12-14(2)25-13)20-17-5-3-4-6-18(17)22-19(23-20)15-7-9-16(21)10-8-15/h3-10,13-14H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLAPXVSBNNRIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B4921200.png)



![N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4921223.png)

![3-amino-N-(5-methyl-3-isoxazolyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B4921245.png)
![1-[(4-methoxy-1-naphthyl)methyl]pyrrolidine](/img/structure/B4921255.png)
![2-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B4921258.png)

![2-methoxy-N'-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide](/img/structure/B4921280.png)

![N-{[2-(4-methyl-1,4-diazepan-1-yl)-3-pyridinyl]methyl}-2-(methylthio)nicotinamide](/img/structure/B4921293.png)
